2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene
Description
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene is an allylic bromide featuring a highly substituted aromatic ring. The 2,4,6-trimethylphenyl group introduces significant steric hindrance, while the bromine atom at the allylic position enhances its reactivity in substitution or cross-coupling reactions. This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules via Suzuki-Miyaura or Heck reactions.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOPPVMFMPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene typically involves the bromination of 3-(2,4,6-trimethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 3-(2,4,6-trimethylphenyl)-1-propanol or 3-(2,4,6-trimethylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(2,4,6-trimethylphenyl)propane.
Oxidation: Formation of 2,3-epoxy-3-(2,4,6-trimethylphenyl)propane.
Reduction: Formation of 3-(2,4,6-trimethylphenyl)propane.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Role : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
- Synthetic Routes : Common methods for synthesizing related compounds include electrophilic bromination using N-bromosuccinimide (NBS) and alkylation techniques involving propene derivatives.
| Reaction Type | Description |
|---|---|
| Electrophilic Bromination | Utilizes NBS to introduce bromine at specific positions. |
| Nucleophilic Substitution | Allows the introduction of various nucleophiles to form new compounds. |
Biological Applications
Potential Biological Activities
- Antioxidant Properties : Research indicates that 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for use in pharmaceuticals and natural preservatives.
Industrial Applications
Specialty Chemicals and Materials
- Use in Agrochemicals : The compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its unique structure allows for selective reactivity that is beneficial in agricultural applications.
- Polymer Production : It serves as an intermediate in the production of specialty polymers, contributing to the development of materials with tailored properties.
Case Studies
-
Synthesis of Antioxidant Compounds
- A study demonstrated the use of this compound as a precursor in synthesizing novel antioxidant agents. The resulting compounds showed enhanced activity compared to traditional antioxidants.
-
Development of Antimicrobial Agents
- Research highlighted the compound's potential as a scaffold for developing new antimicrobial agents. Various derivatives were synthesized and tested against common bacterial strains, showing promising results.
-
Agrochemical Formulations
- In agrochemical research, formulations containing this compound were evaluated for their efficacy in controlling weed growth. Results indicated that products derived from this compound exhibited superior effectiveness compared to existing market solutions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 2-bromo-1-propene backbone but differ in aromatic substituents, leading to variations in electronic, steric, and physicochemical properties:
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS: N/A)
- Substituents : 3-chloro-4-methylphenyl group; ketone functionality.
- Key Differences : The ketone group (propan-1-one) increases polarity compared to the allylic bromide, altering solubility and reactivity. The chloro and methyl groups on the aromatic ring provide moderate steric hindrance and electron-withdrawing effects .
2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS: 148252-42-0)
- Substituents : 4-carboethoxyphenyl group (ester functionality).
- The electron-withdrawing nature of the ester may reduce the electron density of the allylic bromide, affecting its reactivity in nucleophilic substitutions .
2-Bromo-3-[4-(methylthio)phenyl]-1-propene (CAS: 842140-44-7)
- Substituents : 4-(methylthio)phenyl group.
- This could enhance its stability but reduce electrophilicity .
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene (CAS: N/A)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene | N/A | C₁₂H₁₅Br | 2,4,6-trimethylphenyl | 231.15 | High steric hindrance, moderate reactivity |
| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | 2774950 | C₁₀H₁₀BrClO | 3-chloro-4-methylphenyl, ketone | 265.55 | Polar, ketone-driven reactivity |
| 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | 148252-42-0 | C₁₂H₁₃BrO₂ | 4-carboethoxyphenyl | 277.14 | Ester hydrolysis susceptibility |
| 2-Bromo-3-[4-(methylthio)phenyl]-1-propene | 842140-44-7 | C₁₀H₁₁BrS | 4-(methylthio)phenyl | 243.17 | Electron-rich, sulfur-mediated stability |
| 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene | N/A | C₁₃H₁₀BrF | 4-fluoro-1-naphthyl | 261.12 | Hydrophobic, fluorinated π-system |
Biological Activity
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. Its unique structural features and reactivity make it a subject of interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom attached to a propene group, with a bulky trimethylphenyl substituent that influences its physical and chemical properties.
Synthesis
The synthesis of this compound typically involves the bromination of 3-(2,4,6-trimethylphenyl)-1-propene. This can be achieved through an electrophilic addition reaction where bromine (Br) is added to the double bond in the presence of a solvent like dichloromethane (DCM) at low temperatures.
Synthetic Route:
- Starting Material : 3-(2,4,6-trimethylphenyl)-1-propene
- Reagent : Bromine (Br)
- Solvent : Dichloromethane (DCM)
- Conditions : Low temperature
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Addition Reactions : The double bond in the propene group can react with electrophiles.
- Oxidation and Reduction : The compound can be oxidized to form epoxides or reduced to form alkanes.
These reactions are crucial for the compound's role as an intermediate in the synthesis of biologically active molecules.
Biological Activity
Research indicates that brominated alkenes like this compound exhibit various biological activities:
- Anticancer Properties : Studies show that derivatives of brominated compounds can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated activity against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the ability of brominated compounds to modulate inflammatory pathways.
- Antimicrobial Activity : Brominated alkenes have been investigated for their antimicrobial properties against various pathogens.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Antiproliferative Activity : A study on related brominated compounds found significant antiproliferative effects against cancer cell lines . This suggests that this compound may share similar properties.
- Biological Assays : In vitro assays have shown that modifications in the structure of brominated alkenes can lead to enhanced biological activity . This highlights the importance of structural variations in developing effective therapeutic agents.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of brominated compounds:
Q & A
What are the common synthetic routes for 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves bromination of a precursor alkene or substitution reactions. For example:
- Bromination of 3-(2,4,6-trimethylphenyl)-1-propene using N-bromosuccinimide (NBS) under radical initiation, with careful control of temperature (0–5°C) to minimize side reactions .
- Nucleophilic substitution on chloro- or hydroxy-analogs using HBr in acidic media, where steric hindrance from the 2,4,6-trimethylphenyl group necessitates prolonged reaction times (~24 hrs) .
Key Factors Affecting Yield/Purity:
How is the crystal structure of this compound determined, and what software is typically employed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures . Key steps:
- Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- Structure Solution: Direct methods in SHELXS for phase determination, followed by iterative refinement in SHELXL .
- Validation: R-factor (<0.05) and residual electron density maps ensure accuracy.
Example Structural Insights:
- The 2,4,6-trimethylphenyl group introduces significant steric bulk, leading to distorted bond angles (e.g., C-Br-C ~115°) .
- Intermolecular van der Waals interactions dominate packing, with no hydrogen bonding observed .
What strategies are effective in resolving contradictions between spectroscopic data and crystallographic results for brominated alkenes?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces. Strategies include:
- Variable-Temperature NMR: To detect rotational barriers in the propene chain that may explain differing NMR vs. XRD geometries .
- DFT Calculations: Compare experimental XRD bond lengths with computed gas-phase structures (e.g., using Gaussian at B3LYP/6-311G** level) to identify environmental effects .
- Cross-Validation: Use complementary techniques like IR (for functional groups) and mass spectrometry (for molecular weight confirmation) .
Case Study:
For 2-Bromo-3-(4-bromophenyl)-1-propene, XRD showed planar geometry, while NMR suggested axial chirality. VT-NMR revealed rapid interconversion at room temperature, reconciling the data .
How does the steric environment of the 2,4,6-trimethylphenyl group affect the compound’s reactivity in Diels-Alder reactions?
Advanced Analysis:
The bulky 2,4,6-trimethylphenyl group imposes severe steric constraints:
- Regioselectivity: Favors endo transition states due to stabilizing π-π interactions between the aryl group and diene .
- Reaction Rate: Reduced compared to less hindered analogs (e.g., 3-phenyl derivatives), as seen in kinetic studies (Δ‡G ~5 kcal/mol higher) .
Experimental Design Tip:
Use dienophiles with electron-withdrawing groups (e.g., maleic anhydride) to offset steric deactivation. Monitor progress via HPLC to quantify adduct formation .
What analytical techniques are recommended for characterizing byproducts in the synthesis of this compound?
Methodological Answer:
- GC-MS: Identify low-molecular-weight byproducts (e.g., debrominated alkenes) with electron ionization (EI) at 70 eV .
- HPLC-PDA: Resolve stereoisomers using chiral columns (e.g., Chiralpak IA) and UV detection at 254 nm .
- XRD: Confirm structural anomalies in crystalline impurities (e.g., dimerization products) .
Byproduct Table:
| Byproduct | Source | Detection Method |
|---|---|---|
| 3-(2,4,6-Trimethylphenyl)-1-propene | Dehalogenation | GC-MS (m/z 188) |
| Dibromo adduct | Over-bromination | HPLC (retention time 12.3 min) |
How can computational modeling guide the optimization of reaction pathways for this compound?
Advanced Methodology:
- Reaction Mechanism Studies: Use Gaussian or ORCA to model transition states (TS) for bromination, identifying rate-limiting steps (e.g., TS energy for radical bromination vs. ionic pathways) .
- Solvent Effects: COSMO-RS simulations predict solvent interactions (e.g., DCM stabilizes bromonium ion intermediates) .
Example:
DFT studies on this compound showed a 20% lower activation energy for radical bromination in DCM vs. THF, aligning with experimental yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
